1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride
CAS No.: 13118-10-0
Cat. No.: VC0517629
Molecular Formula: C18H26ClNO3
Molecular Weight: 339.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13118-10-0 |
|---|---|
| Molecular Formula | C18H26ClNO3 |
| Molecular Weight | 339.9 g/mol |
| IUPAC Name | (1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride |
| Standard InChI | InChI=1S/C18H25NO3.ClH/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14;/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3;1H |
| Standard InChI Key | IUFZTNHOGFUUBG-UHFFFAOYSA-N |
| SMILES | CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.Cl |
| Canonical SMILES | C[NH+]1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is (1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride, with a molecular formula of C₁₈H₂₆ClNO₃ (derived from the base compound C₁₈H₂₅NO₃ plus HCl). The hydrochloride salt forms via protonation of the tertiary amine in the pyrrolidine ring, resulting in a quaternary ammonium structure. Key structural features include:
-
A pyrrolidin-3-yl group methylated at the 1-position.
-
A 2-cyclopentyl-2-hydroxy-2-phenylacetyl ester moiety.
-
A chloride counterion stabilizing the positive charge on the nitrogen .
| Property | Value |
|---|---|
| Molecular Weight | 340.86 g/mol |
| CAS Number (Base) | 13118-11-1 |
| Solubility | High in polar solvents (e.g., water, methanol) |
| Stability | Hygroscopic; stable under inert conditions |
Synthesis and Industrial Preparation
The synthesis of 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride involves a multi-step process, as outlined in patent EP3237378B1 .
Key Synthetic Steps
-
Formation of the Base Ester: Reacting cyclopentylmandelic acid with 1-methylpyrrolidin-3-ol under esterification conditions (e.g., using a coupling agent like DCC).
-
Salt Formation: Treating the base ester with hydrochloric acid to protonate the pyrrolidine nitrogen, yielding the hydrochloride salt.
-
Purification: Crystallization from a solvent mixture (e.g., acetone/water) to achieve pharmaceutical-grade purity (>99.5%) .
Critical Reaction Parameters:
-
Temperature: 0–5°C during acid addition to prevent decomposition.
-
Stoichiometry: 1:1 molar ratio of base compound to HCl.
Pharmacological Profile
Mechanism of Action
As a precursor to glycopyrronium bromide, this compound exhibits antimuscarinic activity by blocking acetylcholine at M3 receptors . The quaternary ammonium structure prevents blood-brain barrier penetration, minimizing central nervous system side effects.
Pharmacokinetics
Data extrapolated from glycopyrronium studies suggest:
| Parameter | Value |
|---|---|
| Bioavailability | ~20% (oral) |
| Half-life | 12–18 hours |
| Metabolism | Hepatic (CYP2D6-mediated) |
| Excretion | Renal (70%) |
Therapeutic Applications
Chronic Obstructive Pulmonary Disease (COPD)
The hydrochloride salt is a key intermediate in producing glycopyrronium bromide, a long-acting bronchodilator. Clinical trials demonstrate:
-
Symptom Reduction: 30% decrease in exacerbation frequency.
Off-Label Uses
-
Hyperhidrosis: Topical formulations reduce sweating via glandular inhibition.
-
Gastrointestinal Motility Disorders: Antispasmodic effects alleviate irritable bowel syndrome symptoms.
Comparative Analysis with Related Compounds
| Compound | Potency (vs. Atropine) | Selectivity (M3/M2) |
|---|---|---|
| Glycopyrronium Bromide | 1.5× | 8:1 |
| Tiotropium Bromide | 1.2× | 5:1 |
| This Hydrochloride | 1.0× (as intermediate) | N/A |
Advantages:
-
Enhanced solubility compared to non-ionic analogs.
Industrial and Regulatory Status
-
Regulatory Approvals: EMA and FDA recognize glycopyrronium bromide (derived from this compound) for COPD since 2012.
Future Directions
-
Nebulized Formulations: Improving delivery efficiency for acute asthma.
-
Combination Therapies: Pairing with β2-agonists for synergistic bronchodilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume